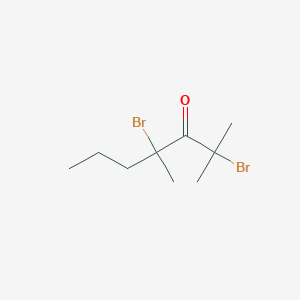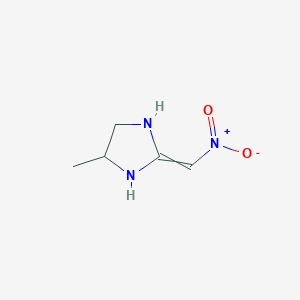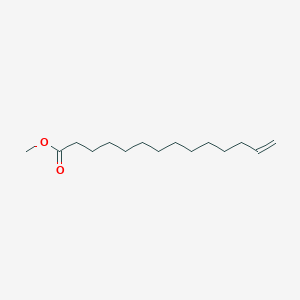
13-Tetradecenoic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Tetradecenoic acid, methyl ester, also known as methyl 13-tetradecenoate, is an organic compound with the molecular formula C15H28O2. It is an ester derived from 13-tetradecenoic acid and methanol. This compound is part of the ester family, which are known for their pleasant odors and are often found in natural products like fruits and flowers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-tetradecenoic acid, methyl ester typically involves the esterification of 13-tetradecenoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through similar esterification processes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Additionally, industrial methods may involve the use of solvents to facilitate the reaction and subsequent purification steps such as distillation .
化学反応の分析
Types of Reactions
13-Tetradecenoic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into its corresponding acid or other oxidized products.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 13-Tetradecenoic acid.
Reduction: 13-Tetradecenol.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
13-Tetradecenoic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing into its potential therapeutic effects and its role in drug delivery systems.
作用機序
The mechanism of action of 13-tetradecenoic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as esterases, leading to the release of 13-tetradecenoic acid and methanol. This process can affect lipid metabolism and signaling pathways .
類似化合物との比較
Similar Compounds
Methyl tetradecanoate: Similar in structure but lacks the double bond present in 13-tetradecenoic acid, methyl ester.
Methyl myristate: Another ester with a similar carbon chain length but different functional groups.
Methyl palmitate: A longer chain ester with similar properties but different applications.
Uniqueness
This compound is unique due to the presence of a double bond in its structure, which can influence its reactivity and interactions with other molecules. This structural feature can make it more versatile in certain chemical reactions and applications compared to its saturated counterparts .
特性
CAS番号 |
54716-25-5 |
|---|---|
分子式 |
C15H28O2 |
分子量 |
240.38 g/mol |
IUPAC名 |
methyl tetradec-13-enoate |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3H,1,4-14H2,2H3 |
InChIキー |
IUFSQKVORURRJD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
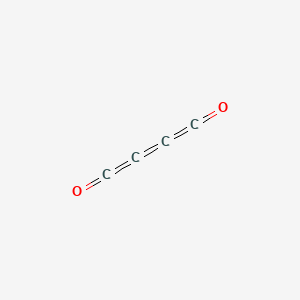
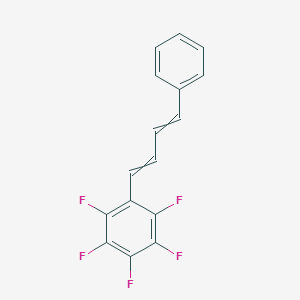

![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
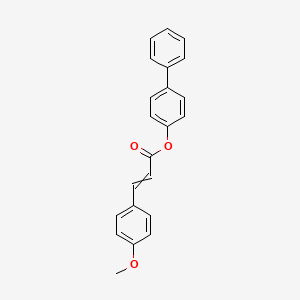
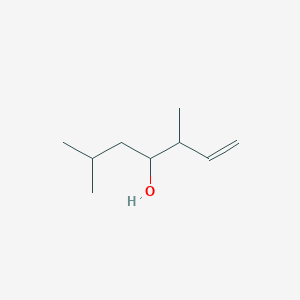
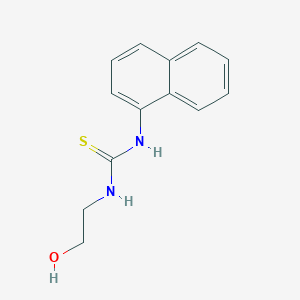
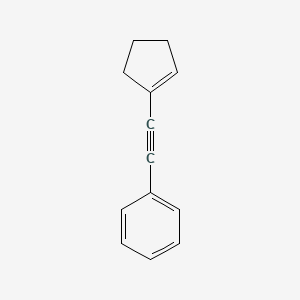
![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)
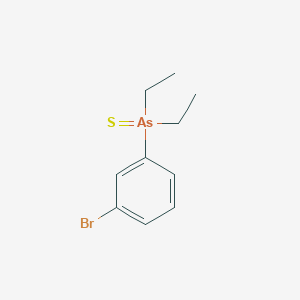
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)
